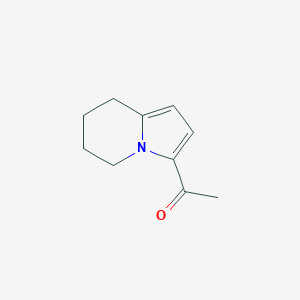
(3,4-Dimetoxipirimidin-2-il)metanol
Descripción general
Descripción
(3,4-Dimethoxypyridin-2-yl)methanol, also known as 3,4-DMP, is an organic compound with a wide variety of scientific applications. It is a derivative of pyridine and has a molecular weight of 151.19 g/mol. 3,4-DMP is a colorless liquid at room temperature and is soluble in both water and ethanol. It has a strong odor and can be used as a flavoring agent in food products.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
(3,4-Dimetoxipirimidin-2-il)metanol: se utiliza como un intermediario clave en la síntesis de varios compuestos farmacéuticos. Su estructura es susceptible a modificaciones químicas adicionales, lo que lo convierte en un precursor valioso para el desarrollo de fármacos que pueden interactuar con sistemas biológicos de maneras específicas. Por ejemplo, se puede transformar en compuestos que inhiben la secreción gástrica .
Síntesis Orgánica
En química orgánica, This compound sirve como un bloque de construcción para construir moléculas más complejas. Su grupo metanol puede ser un punto de unión para otros grupos funcionales o puede usarse en reacciones de sustitución para crear diversos compuestos orgánicos .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de nuevos materiales con posible uso en electrónica y nanotecnología. Su capacidad de actuar como ligando puede explotarse para crear marcos metal-orgánicos (MOF) o complejos de coordinación con propiedades únicas .
Investigación en Bioquímica
This compound: se utiliza en la investigación bioquímica para estudiar la cinética enzimática y la especificidad del sustrato. Puede actuar como un imitador de sustancias que ocurren naturalmente, ayudando a dilucidar las vías bioquímicas en las que participan compuestos similares .
Agricultura
En el sector agrícola, los derivados de This compound pueden usarse en la síntesis de herbicidas, pesticidas o reguladores del crecimiento de las plantas. Su flexibilidad estructural permite la creación de compuestos que pueden dirigirse a procesos biológicos específicos en plantas o plagas .
Química Analítica
Este compuesto se puede usar como estándar o reactivo en química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración o como reactivo en el desarrollo de nuevos métodos analíticos .
Ciencia Ambiental
This compound: puede estar involucrado en la investigación de la ciencia ambiental, particularmente en el estudio de los procesos de degradación y el destino ambiental de los compuestos orgánicos. Su interacción con factores ambientales como la luz UV, los microbios u otros productos químicos se puede estudiar para comprender su descomposición e impacto en los ecosistemas .
Industria Alimentaria
Si bien no se utiliza directamente en los alimentos, This compound podría participar en la síntesis de colorantes, sabores o conservantes de calidad alimentaria. Sus grupos metoxilo se encuentran comúnmente en compuestos que contribuyen al sabor y el aroma, lo que lo convierte en un posible material de partida para tales aplicaciones .
Safety and Hazards
When handling “(3,4-Dimethoxypyridin-2-yl)methanol”, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .
Mecanismo De Acción
Target of Action
The primary targets of (3,4-Dimethoxypyridin-2-yl)methanol are currently unknown. This compound is a useful organic compound for research related to life sciences
Pharmacokinetics
Some physicochemical properties of the compound have been reported . Its Log Po/w values, which indicate lipophilicity, range from -0.06 to 1.86 . These properties could influence how the compound is absorbed and distributed in the body.
Propiedades
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTHTLOKUUJKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443948 | |
| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72830-08-1 | |
| Record name | 3,4-Dimethoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72830-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072830081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA96QR55LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)


![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)







